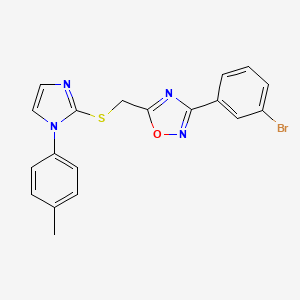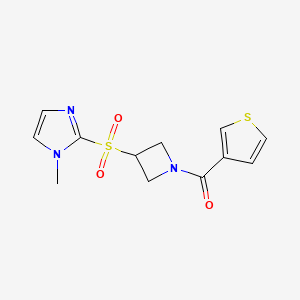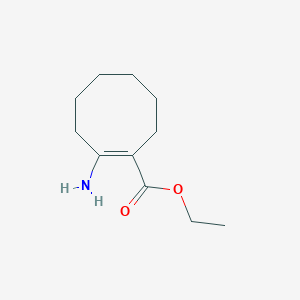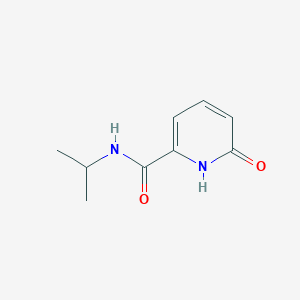![molecular formula C18H22FN5O2 B2586663 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034229-66-6](/img/structure/B2586663.png)
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Application in Endocrine Disorders
Scientific Field
Endocrinology
Application Summary
Piperidine derivatives might influence hormone synthesis or action, providing new avenues for treating endocrine disorders such as thyroid dysfunctions.
Methods of Application
In vivo studies on animal models with induced endocrine disorders are conducted. Researchers monitor hormone levels and physiological responses to treatment.
Results Summary
Effective compounds would demonstrate the ability to normalize hormone levels and correct physiological dysfunctions, with results including hormone concentration changes and improvement in disease symptoms.
These additional applications highlight the versatility of the compound and its potential impact across a broad range of scientific fields. Each application is supported by methodical research and aims to yield measurable and statistically significant outcomes that contribute to the advancement of medical science and therapeutic interventions. For specific experimental details, access to comprehensive research articles or clinical trial data would be required .
Application in Anticancer Activity
Application Summary
Some piperidine derivatives have shown promise in inhibiting cancer cell growth and could be used to enhance the efficacy of existing chemotherapy agents.
Methods of Application
The compounds are tested on cancer cell lines and in animal models to assess their ability to induce apoptosis and inhibit tumor growth.
Results Summary
Promising results would include a decrease in tumor size and an increase in cancer cell apoptosis, with data presented as IC50 values and survival rates .
Application in Antifungal and Antibacterial Activity
Scientific Field
Microbiology
Application Summary
Piperidine derivatives can exhibit significant antibacterial and antifungal activities, making them potential candidates for new antimicrobial drugs.
Methods of Application
The compounds are tested against a variety of bacterial and fungal strains to determine their minimum inhibitory concentrations (MIC).
Results Summary
Successful applications would demonstrate low MIC values against the tested strains, indicating strong antimicrobial activity .
Application in CNS Depressant Activity
Application Summary
Certain piperidine derivatives may act as central nervous system depressants, which could be useful in treating conditions such as anxiety and insomnia.
Methods of Application
These compounds are administered to animal models, and their effects on CNS activity are measured through behavioral assays.
Results Summary
Desired outcomes would include a calming effect on the CNS, with results quantified as changes in locomotor activity and sedation levels .
Application in Analgesic Activity
Scientific Field
Pain Management
Application Summary
Piperidine derivatives can serve as analgesics, providing pain relief potentially through interactions with opioid receptors.
Methods of Application
Analgesic properties are evaluated using animal pain models, such as the hot plate test or tail-flick test.
Results Summary
Effective compounds would show an increased pain threshold or delayed pain response, with results quantified as the percentage increase in pain tolerance .
Application in Anti-HIV Activity
Application Summary
Some piperidine derivatives have been investigated for their potential to inhibit HIV replication.
Methods of Application
The compounds are tested in vitro against HIV-infected cells to assess their ability to prevent viral replication.
Results Summary
Promising compounds would result in a significant reduction in viral load, with data presented as the percentage inhibition of viral replication .
特性
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2/c19-13-10-21-18(22-11-13)24-7-5-12(6-8-24)9-20-17(25)16-14-3-1-2-4-15(14)26-23-16/h10-12H,1-9H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVLYLDITKGAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3CCN(CC3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2586580.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide](/img/structure/B2586583.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586585.png)

![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2586590.png)

![[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2586593.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2586594.png)

![N-[3-(4-Methoxyphenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2586596.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2586600.png)
![3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2586602.png)